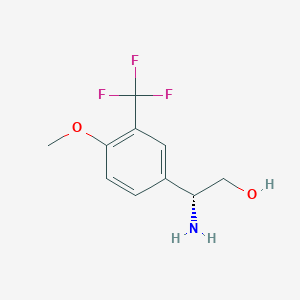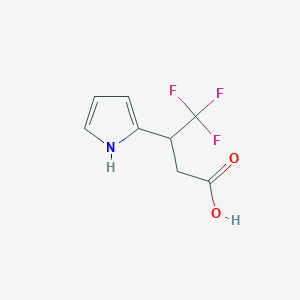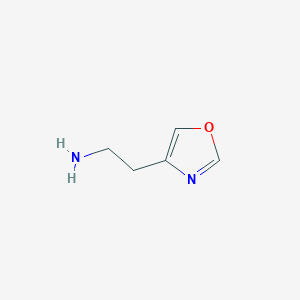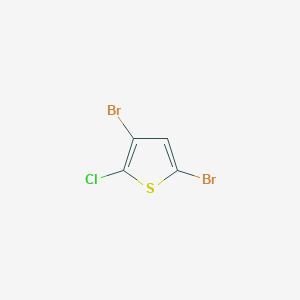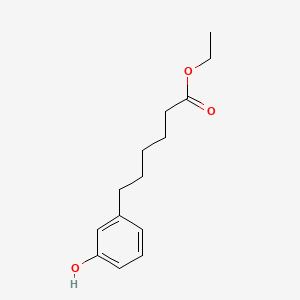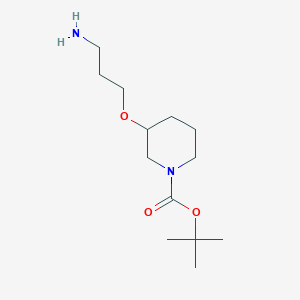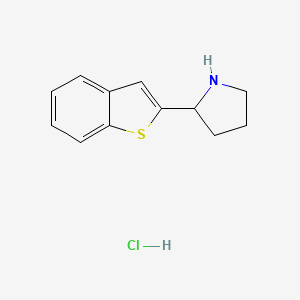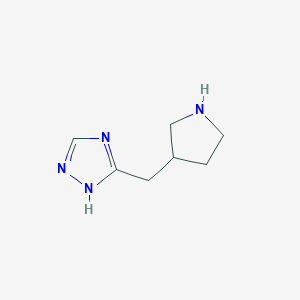
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both a pyrrolidine ring and a 1,2,4-triazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors with a proficient rhodium catalyst .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and efficient catalytic processes. For example, the use of nickel and cerium catalysts enables the use of free alcohols as carbon pronucleophiles in selective cross-couplings . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, rhodium catalysts for cyclization, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrrolidine rings .
Aplicaciones Científicas De Investigación
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that such compounds can bind to specific proteins, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A cyclic secondary amine with a similar structure but lacking the triazole ring.
1,2,4-Triazole: A heterocyclic compound with a similar triazole ring but lacking the pyrrolidine moiety.
Uniqueness
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole is unique due to the combination of the pyrrolidine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4/c1-2-8-4-6(1)3-7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11) |
Clave InChI |
HDGSDJQCAIDDLN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


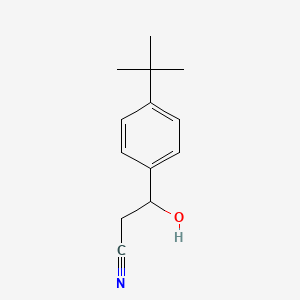
![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
